![molecular formula C14H19ClN2O2 B5020126 methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate CAS No. 6269-51-8](/img/structure/B5020126.png)
methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate
Overview
Description
Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been used in scientific research to understand its mechanism of action and physiological effects. The purpose of
Mechanism of Action
Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2C receptors. It also has some affinity for the dopamine D2 receptor. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to mood elevation and pain relief. It has also been shown to decrease anxiety and increase social behavior in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate in lab experiments is its relatively simple synthesis method. It is also a relatively selective serotonin receptor agonist, which makes it useful for studying the role of these receptors in the brain. However, one limitation is that it has some affinity for the dopamine D2 receptor, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. One direction is to investigate its potential as an antidepressant or anxiolytic agent. Another direction is to study its effects on social behavior and aggression in animal models. Additionally, further research is needed to fully understand its mechanism of action and the role of serotonin and dopamine receptors in mediating its effects.
Synthesis Methods
The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate involves the reaction of 1-(4-chlorophenyl)piperazine with methyl acrylate in the presence of a catalyst. The resulting product is purified using chromatography to obtain pure methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been used in scientific research to understand its mechanism of action and physiological effects. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. It has also been used in studies to investigate the role of serotonin receptors in the brain.
properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTJYXZCSJHOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283757 | |
Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6269-51-8 | |
Record name | NSC33313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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